molecular formula C8H15NO2 B13162805 Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate

Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate

Cat. No.: B13162805
M. Wt: 157.21 g/mol
InChI Key: KSJHURVOCPMIKO-UHFFFAOYSA-N
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Description

Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropane ringIt is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate typically involves the reaction of 1-aminocyclopropane-1-carboxylic acid with isopropylamine and methanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process . The general reaction scheme is as follows:

    Starting Materials: 1-aminocyclopropane-1-carboxylic acid, isopropylamine, methanol.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid as a catalyst.

    Procedure: The 1-aminocyclopropane-1-carboxylic acid is first reacted with isopropylamine to form the corresponding amide. This intermediate is then esterified with methanol in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Biological Activity

Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight: 169.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors involved in neurotransmission and cellular signaling pathways.
  • Cytotoxic Activity : The compound exhibits cytotoxic effects against various cancer cell lines.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound using different cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)12.5Moderate Cytotoxicity
MCF7 (Breast Cancer)8.3Significant Cytotoxicity
HCT116 (Colon Cancer)10.0Moderate Cytotoxicity
PC3 (Prostate Cancer)9.5Significant Cytotoxicity

Case Study 1: Anticancer Activity

A study conducted by Arafa et al. evaluated various derivatives of cyclopropane carboxylates, including this compound, against multiple cancer cell lines. The compound demonstrated notable cytotoxic properties, particularly against breast and lung cancer cells, indicating its potential as an anticancer agent .

Case Study 2: Mechanism-Based Approaches

In another investigation, the mechanisms underlying the anticancer effects were explored. The study revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 1-(propan-2-ylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6(2)9-8(4-5-8)7(10)11-3/h6,9H,4-5H2,1-3H3

InChI Key

KSJHURVOCPMIKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CC1)C(=O)OC

Origin of Product

United States

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